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molecular formula C5H10N4S B8495316 3-Hydrazino-1-methyl-5-methylmercaptopyrazole

3-Hydrazino-1-methyl-5-methylmercaptopyrazole

Cat. No. B8495316
M. Wt: 158.23 g/mol
InChI Key: DHIZNCSMVPPENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06232271B1

Procedure details

At 0° C., 1.1 g (15.8 mmol) of sodium nitrite in 4 ml of water are added dropwise to 1.9 g (13.1 mmol) of 3-amino-1-methyl-5-methylmercaptopyrazole in 18 ml of concentrated hydrochloric acid, and the mixture is stirred at 0° C. for 2 hours. At −30° C., a solution of 7.4 ml (32.8 mmol) of tin dichloride hydrate in 5.5 ml of conc. hydrochloric acid is added dropwise, and the mixture is stirred at this temperature for 3 hours. The mixture is then made alkaline using 32% strength aqueous sodium hydroxide solution and extracted with methylene chloride. The organic phase is dried (sodium sulfate) and the solvent is stripped off, giving 2.0 g of product which can be used without any further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:10]=[C:9]([S:11][CH3:12])[N:8]([CH3:13])[N:7]=1.O.[Sn](Cl)Cl.[OH-].[Na+]>O.Cl>[NH:5]([C:6]1[CH:10]=[C:9]([S:11][CH3:12])[N:8]([CH3:13])[N:7]=1)[NH2:1] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.9 g
Type
reactant
Smiles
NC1=NN(C(=C1)SC)C
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
18 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
7.4 mL
Type
reactant
Smiles
O.[Sn](Cl)Cl
Name
Quantity
5.5 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at this temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (sodium sulfate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(N)C1=NN(C(=C1)SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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